4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is an organic compound that features a tetrahydropyran ring substituted with a 3,4-dimethoxyphenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carbonitrile.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces amines.
Substitution: Produces various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the synthesis of novel compounds with potential therapeutic effects, including antiarrhythmic and anticancer activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly those containing tetrahydropyran and isoquinoline structures.
Biological Studies: It is used to study the biological activity of tetrahydropyran derivatives, which are known for their diverse pharmacological properties.
Mechanism of Action
The mechanism of action of 4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4-Phenyltetrahydropyran-4-carboxamide: Similar in structure but with a phenyl group instead of a 3,4-dimethoxyphenyl group.
6,7-Dimethoxy-2’,3’,5’,6’-tetrahydro-3H-spiro[isoquinoline-4,4’-pyran]-1-carboxamide: Contains a spirotetrahydropyran fragment and isoquinoline core.
Uniqueness
4-(3,4-Dimethoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and synthetic utility compared to other tetrahydropyran derivatives.
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-17-11-4-3-10(9-12(11)18-2)14(13(15)16)5-7-19-8-6-14/h3-4,9H,5-8H2,1-2H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLLKUHTKJUBFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCOCC2)C(=O)N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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